Evidence Dimension 1: Sulfoxide Oxidation State Confers Higher Polar Surface Area and LogP Shift Relative to Sulfide Analog
The target compound (CAS 339097-19-7) incorporates a sulfoxide (S=O) at the 1-position, whereas its direct sulfide analog 2-methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione (CAS 344266-83-7) contains a thioether sulfur. The sulfoxide introduces an additional hydrogen-bond acceptor, increasing the H-bond acceptor count from 3 to 4, and raises the topological polar surface area (TPSA) from approximately 46 Ų to 54.45 Ų [1]. This shift in polarity and hydrogen-bonding capacity directly affects membrane permeability, solubility, and target-binding pharmacophore compatibility.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 54.45 Ų; H-bond acceptors = 4 |
| Comparator Or Baseline | 2-Methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione (CAS 344266-83-7, sulfide analog): TPSA ≈ 46 Ų; H-bond acceptors = 3 (class-level estimate based on structural difference) [1] |
| Quantified Difference | ΔTPSA ≈ +8.5 Ų; ΔH-bond acceptors = +1 |
| Conditions | In silico calculated physicochemical properties (Leyan vendor data for target; Molinspiration/class-level estimate for comparator) |
Why This Matters
The higher TPSA and additional H-bond acceptor of the sulfoxide directly impact oral bioavailability prediction and target engagement, meaning the sulfide analog cannot serve as a physicochemical surrogate in drug discovery programs.
- [1] AMBINTER. AMB2434016: 2-methyl-4-(4-methylphenyl)-3,5-thiomorpholinedione (CAS 344266-83-7). Molecular weight 235.302, formula C₁₂H₁₃NO₂S, logP 2.0549. https://www.ambinter.com View Source
